(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol
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Overview
Description
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is an organic compound with the molecular formula C16H17ClO3 It is characterized by the presence of a chloro group, a methoxy group, and a benzyl ether moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Etherification: The final step involves the etherification of the phenol group with 4-methylbenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3-methylbenzyl)phenol
- (4-Methylbenzyl)phenol
- (3-Chloro-4-methoxyphenyl)methanol
Uniqueness
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the benzyl ether moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClO3 |
---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C16H17ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
WGGOLFZQGGGFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)OC |
Origin of Product |
United States |
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